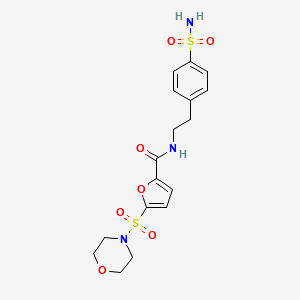
5-(morpholinosulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(morpholinosulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H21N3O7S2 and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Crystal Structure
Research involving morpholine and its derivatives, such as those focusing on hydrogen bonding in proton-transfer compounds, suggests that morpholino-based compounds can play a significant role in the development of new materials with unique crystal structures. The study on hydrogen bonding in compounds with morpholine shows the potential for designing substances with desired structural features, which could be crucial for pharmaceuticals, materials science, and nanotechnology (Smith, Wermuth, & Sagatys, 2011).
Synthesis of Novel Compounds
The reactivity of morpholine in chemical synthesis, as demonstrated in the production of diaminomethylene furanones, indicates that compounds with morpholine groups can be intermediates in creating novel organic molecules. This is particularly relevant in drug discovery and the synthesis of complex organic molecules with potential biological activity (Yamagata, Okabe, Yamazaki, & Tagawa, 2002).
Antimicrobial and Antitumor Applications
Compounds containing morpholine and sulfonamide groups have shown promise in antimicrobial and antitumor applications. The synthesis and evaluation of morpholine derivatives for antimicrobial activity point towards the potential of such compounds in developing new antibiotics or antifungal agents. Similarly, the exploration of furan derivatives for antitumor properties suggests that morpholino-sulfonamide compounds could contribute to cancer research and therapy (Matiichuk et al., 2021).
Enzymatic Polymerization and Material Science
The involvement of morpholine derivatives in enzymatic polymerization processes opens avenues in materials science, particularly in the development of sustainable and biodegradable polymers. Research into furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides indicates the role of morpholine-based compounds in creating new materials with applications ranging from packaging to biomedical devices (Jiang et al., 2015).
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7S2/c18-28(22,23)14-3-1-13(2-4-14)7-8-19-17(21)15-5-6-16(27-15)29(24,25)20-9-11-26-12-10-20/h1-6H,7-12H2,(H,19,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADSYRRNYMNERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide](/img/structure/B2966918.png)
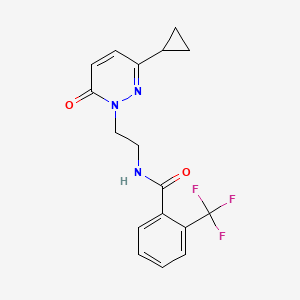
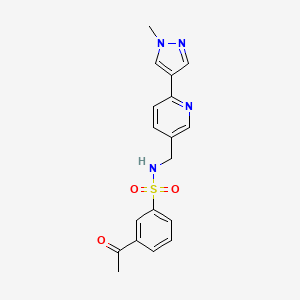
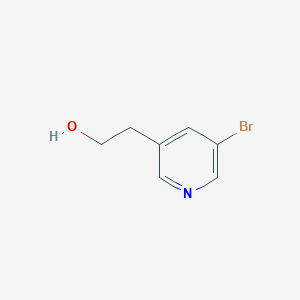
![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)

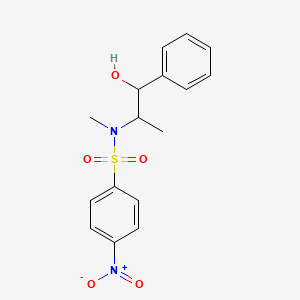
![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)
